![molecular formula C10H11ClO4S B1593007 Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate CAS No. 374537-95-8](/img/structure/B1593007.png)

Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate

Vue d'ensemble

Description

“Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate” is a chemical compound known for its highly potent and selective inhibition of the mitochondrial pyruvate carrier (MPC), a crucial protein involved in cellular metabolism. It is a colorless to light-yellow liquid .

Synthesis Analysis

The compound was first synthesized by researchers from the University of California, San Francisco. The synthesis involves the reaction of 4-Chloroaniline with Methyl 3- (4-chlorosulphonyl)phenylpropionate in pyridine. The mixture is stirred between 0° C. and room temperature overnight .Molecular Structure Analysis

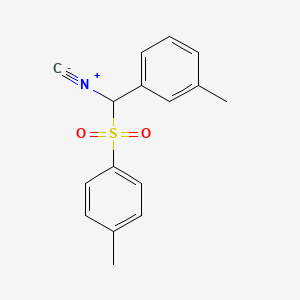

The molecular formula of “Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate” is C10H11ClO4S . The InChI Code is 1S/C10H11ClO4S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16(11,13)14/h2-3,5-6H,4,7H2,1H3 .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it reacts with 2-Iodoaniline in anhydrous THF/pyridine at 25 °C for 16 hours .Physical And Chemical Properties Analysis

“Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate” is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 262.71 .Applications De Recherche Scientifique

1. Anti-Inflammatory Activities

Phenolic compounds related to Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate, isolated from the leaves of Eucommia ulmoides Oliv., have shown potential anti-inflammatory effects. These compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, were tested for their inhibitory effect on LPS-induced NO production in macrophage RAW264.7 cells, showing modest activities (Ren et al., 2021).

2. Chemical Synthesis and Ring-Closing Metathesis

Methyl 3-(phenylseleno)propanoate, a compound structurally related to Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate, is utilized in chemical synthesis involving ring-closing metathesis and radical cyclization, leading to the formation of bicyclic products (Clive & Cheng, 2001).

3. Synthetic Routes for Derivatives

Research on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, closely related to Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate, has been conducted. These studies involve exploring various strategies for the imination of key sulfoxide compounds, offering insights into new synthetic routes and conformational properties (Tye & Skinner, 2002).

4. Asymmetric Synthesis in Pharmaceuticals

In pharmaceutical research, the efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate using a hydrolytic kinetic resolution method has been reported. This process involves a key intermediate structurally similar to Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate (Narsaiah & Kumar, 2011).

5. Stereoisomer Separation in Analytical Chemistry

A method for separating stereo isomers of a compound structurally related to Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate has been developed using reverse-phase high-performance liquid chromatography. This research offers significant insights into analytical methodologies for complex organic compounds (Davadra et al., 2011).

6. Herbicidal Applications

Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate and its derivatives have been studied for their herbicidal effects. One such study explored the physiological effects of a similar compound on oat, wild oat, and wheat, revealing its potential as a selective herbicide (Shimabukuro et al., 1978).

7. Synthesis and Biological Applications

Various studies have explored the synthesis and potential biological applications of compounds structurally related to Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate. This includes research on novel asymmetric synthesis methods and the development of derivatives with potential medical applications (Shahrisa et al., 2010).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, indicating that it causes severe skin burns and eye damage. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propriétés

IUPAC Name |

methyl 3-(4-chlorosulfonylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16(11,13)14/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBUSWRSGABXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631103 | |

| Record name | Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate | |

CAS RN |

374537-95-8 | |

| Record name | Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)

![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)

![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)

![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)